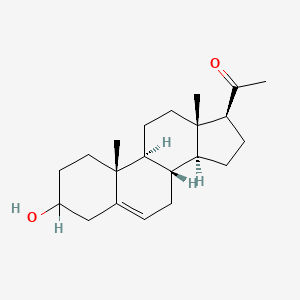

Fluticasone propimonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

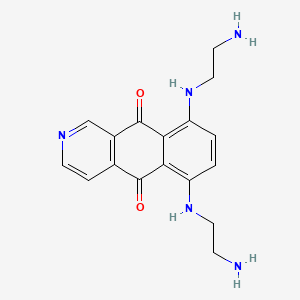

Fluticasone propionate is a synthetic glucocorticoid used primarily for its anti-inflammatory properties. It is commonly used in the treatment of asthma, chronic obstructive pulmonary disease, allergic rhinitis, and various skin conditions such as eczema and psoriasis . This compound works by decreasing inflammation and suppressing the immune response, making it effective in managing symptoms associated with these conditions .

準備方法

The synthesis of fluticasone propionate involves several steps. One common method starts with the compound 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-diene-17β-carbothioate. This compound is treated with dimethylthiocarbamoyl chloride to yield 17β-[(N,N-dimethylcarbamoyl)thio]carbonyl-6α,9α-difluoro-11β-hydroxy-16α-methyl-17β-propionyloxy-3-oxoandrosta-1,4-diene. This intermediate is then decomposed by refluxing in diethylamine to produce the thioic acid intermediate. The final step involves reacting this intermediate with bromochloromethane in the presence of sodium bicarbonate, followed by halogen exchange with silver fluoride to yield fluticasone propionate .

化学反応の分析

Fluticasone propionate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylthiocarbamoyl chloride, bromochloromethane, and silver fluoride . The major products formed from these reactions are intermediates that eventually lead to the final compound, fluticasone propionate .

科学的研究の応用

Fluticasone propionate has a wide range of scientific research applications. In chemistry, it is studied for its synthetic pathways and reaction mechanisms. In biology and medicine, it is extensively researched for its anti-inflammatory and immunosuppressive properties. It is used in the development of treatments for asthma, chronic obstructive pulmonary disease, and various inflammatory skin conditions . Additionally, it is studied for its potential use in novel drug delivery systems, such as liposomes and nano-encapsulated particles, to enhance its efficacy and reduce side effects .

作用機序

Fluticasone propionate exerts its effects by activating glucocorticoid receptors, which leads to the inhibition of various inflammatory mediators such as cytokines, chemokines, and prostaglandins . This activation results in the suppression of the immune response and reduction of inflammation. The compound also inhibits the migration of inflammatory cells to the site of inflammation, further contributing to its anti-inflammatory effects .

類似化合物との比較

Fluticasone propionate is often compared with other glucocorticoids such as beclomethasone dipropionate, budesonide, and mometasone furoate. While all these compounds have similar anti-inflammatory properties, fluticasone propionate is unique in its high potency and low systemic bioavailability, making it particularly effective for localized treatment with minimal systemic side effects . Other similar compounds include fluticasone furoate and salmeterol xinafoate, which are often used in combination therapies for asthma and chronic obstructive pulmonary disease .

特性

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F3O6S/c1-6-22(33)36-21-13-26(5)17(10-15(3)28(26,24(35)38-14-29)37-23(34)7-2)18-12-20(30)19-11-16(32)8-9-25(19,4)27(18,21)31/h8-9,11,15,17-18,20-21H,6-7,10,12-14H2,1-5H3/t15-,17+,18+,20+,21+,25+,26+,27+,28+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKGSXWUGWCMDL-HFYPQKGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC2(C(CC(C2(C(=O)SCF)OC(=O)CC)C)C3C1(C4(C=CC(=O)C=C4C(C3)F)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1C[C@]2([C@@H](C[C@H]([C@@]2(C(=O)SCF)OC(=O)CC)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4[C@H](C3)F)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(Dimethylamino)propoxy]pyridin-3-amine;dihydrochloride](/img/structure/B7853924.png)

![2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride](/img/structure/B7853940.png)

![2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B7853965.png)

![(2E)-1-{2,7-diazaspiro[4.4]nonan-2-yl}-3-(4-methoxyphenyl)prop-2-en-1-one hydrochloride](/img/structure/B7853966.png)

![N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine (41)](/img/structure/B7853975.png)

![2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B7854001.png)